2,5-dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrole-3-carboxylic acid

Beschreibung

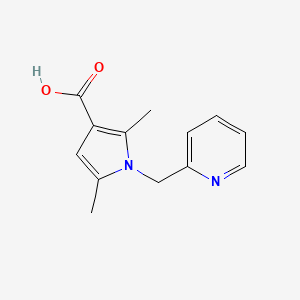

Chemical Structure and Properties The compound 2,5-dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrole-3-carboxylic acid (CAS: 953894-68-3) features a pyrrole core substituted with methyl groups at positions 2 and 5, a carboxylic acid at position 3, and a pyridin-2-ylmethyl group at position 1. Its molecular formula is C₁₂H₁₂N₂O₂, with a molecular weight of 216.24 g/mol .

Eigenschaften

IUPAC Name |

2,5-dimethyl-1-(pyridin-2-ylmethyl)pyrrole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-9-7-12(13(16)17)10(2)15(9)8-11-5-3-4-6-14-11/h3-7H,8H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUKMTKLRGDLEGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1CC2=CC=CC=N2)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrole-3-carboxylic acid typically involves the condensation of pyrrole derivatives with pyridine derivatives under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction between a pyrrole derivative and a pyridine derivative. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of catalysts, solvents, and reaction conditions is carefully controlled to maximize efficiency and minimize costs.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrole-3-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as pyrrolidines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole oxides, while reduction can produce pyrrolidines. Substitution reactions can introduce various functional groups onto the pyrrole or pyridine rings.

Wissenschaftliche Forschungsanwendungen

2,5-Dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrole-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.

Wirkmechanismus

The mechanism of action of 2,5-dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The biological and chemical behavior of pyrrole-3-carboxylic acid derivatives is highly dependent on substituents at the 1-position. Key analogs and their properties are summarized below:

Table 1: Structural and Physical Properties of Analogs

Key Observations :

- Pyridinyl vs. Thienyl Groups: The thienylmethyl analog (C₁₂H₁₃NO₂S) has higher molecular weight (235.30 vs. 216.24) due to sulfur inclusion. Its melting point (184–187°C) suggests stronger intermolecular forces compared to the target compound .

- Aromatic vs. Aliphatic Substituents: The benzyl and 4-chlorophenyl analogs (C₁₄H₁₅NO₂ and C₁₃H₁₂ClNO₂) exhibit increased lipophilicity, as reflected in their ClogP values (e.g., benzyl derivative: ~2.43) .

Key Findings :

- The thienylmethyl analog (F16) exhibits poor antitubercular activity (MIC >500 μM), likely due to reduced target binding or metabolic instability .

- In contrast, the chlorophenoxy-substituted pyrazole (F15) shows moderate activity (MIC: 79–256 μM), suggesting that electron-withdrawing groups (e.g., Cl) enhance efficacy .

- The target compound’s pyridinylmethyl group may improve solubility (via basic nitrogen) or π-π stacking with biological targets, though direct activity data is unavailable.

Biologische Aktivität

2,5-Dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrole-3-carboxylic acid is a compound of significant interest due to its potential biological activities. This article reviews its antimicrobial properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 230.26 g/mol. Its structure features a pyrrole ring substituted with a pyridine moiety, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including this compound. The compound has demonstrated significant activity against various bacterial strains and fungi.

Antibacterial Activity

Table 1: Antibacterial Activity of Pyrrole Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 12 | 20 | |

| Pseudomonas aeruginosa | 14 | 15 |

The above table summarizes the antibacterial activity observed in vitro. The compound exhibited potent inhibition against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. Research indicates that it is effective against common fungal pathogens, making it a candidate for further development as an antifungal agent.

Table 2: Antifungal Activity of Pyrrole Derivatives

| Compound | Fungal Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| This compound | Candida albicans | 18 | 12 |

| Aspergillus niger | 16 | 15 |

These findings demonstrate that the compound's structural characteristics contribute to its biological efficacy against both bacterial and fungal pathogens .

The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of microbial cell membranes and interference with essential metabolic pathways. The presence of the pyridine ring enhances the interaction with microbial targets, leading to increased permeability and subsequent cell death .

Case Studies

Several case studies have investigated the biological activities of similar pyrrole derivatives:

- Antibacterial Properties : A study focused on pyrrole benzamide derivatives revealed significant antibacterial activity with MIC values as low as 3.125 µg/mL against Staphylococcus aureus, suggesting that modifications in the pyrrole structure can enhance potency .

- Antifungal Efficacy : Another investigation into pyrrole-based compounds demonstrated their effectiveness against Candida albicans, with promising results indicating potential for therapeutic applications in antifungal treatments .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,5-dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrole-3-carboxylic acid?

- Methodology : The compound can be synthesized via amide coupling or annulation reactions. A common approach involves activating the carboxylic acid group using coupling agents like TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in dry DMF under inert conditions. Triethylamine is typically used as a base. For example, a similar pyrrole-3-carboxylic acid derivative was prepared by reacting the acid with a substituted amine in the presence of TBTU and triethylamine at 60°C for 4 hours .

- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis. Monitor reaction progress via TLC or LCMS.

Q. How can the purity and structural integrity of this compound be validated?

- Methodology : Use a combination of techniques:

- 1H NMR : Look for characteristic pyrrole proton signals (e.g., δ 6.20–6.26 ppm for C(4)H pyrrole) and pyridylmethyl protons (δ ~4.22 ppm for -CH2-) .

- LCMS/HPLC : Confirm molecular ion peaks (e.g., [M+1]+ at m/z 311.1 for a related compound) and purity (>95%) .

- Melting Point : Compare with literature values (e.g., 178–180°C for structurally similar analogs) .

Q. What are the optimal storage conditions for this compound?

- Methodology : Store at room temperature in a desiccator to avoid moisture absorption. For long-term stability, use inert gas (N2 or Ar) in sealed vials. Avoid exposure to light, as pyrrole derivatives may undergo photodegradation .

Advanced Research Questions

Q. How can structural analogs of this compound be designed to study structure-activity relationships (SAR)?

- Methodology :

- Derivatization : Replace the pyridin-2-ylmethyl group with other heterocyclic substituents (e.g., morpholine or piperidine) using coupling agents like HATU or DCC. For example, analogs with morpholine groups showed enhanced solubility and biological activity in glioblastoma studies .

- Bioisosteric Replacement : Substitute the carboxylic acid with ester or amide groups to modulate bioavailability. Ethyl esters of pyrrole-3-carboxylic acids have been synthesized via esterification with ethanol and H2SO4 catalysis .

- Analytical Validation : Confirm analog structures using 2D NMR (COSY, HSQC) and high-resolution mass spectrometry (HRMS).

Q. How can contradictory data on melting points or spectral profiles be resolved?

- Methodology :

- Purity Assessment : Re-crystallize the compound using solvents like toluene/acetonitrile (1:1) and re-test melting points. Discrepancies may arise from polymorphic forms or impurities (e.g., a reported mp of 184–187°C for a thienylmethyl analog vs. 178–180°C for pyridinyl derivatives) .

- Spectral Reproducibility : Compare NMR data across solvents (e.g., DMSO-d6 vs. CDCl3). For example, pyrrole protons in DMSO-d6 may shift upfield due to hydrogen bonding .

Q. What strategies are effective in studying this compound's biological activity (e.g., enzyme inhibition)?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to predict binding interactions with target proteins (e.g., EZH2 in glioblastoma). Docking studies on pyrrole-3-carboxamide analogs revealed key hydrogen bonds with catalytic residues .

- In Vitro Assays : Test inhibitory activity in primary cell cultures (e.g., glioblastoma cells) using dose-response curves (IC50). For example, analogs with piperidine substituents showed IC50 values <10 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.